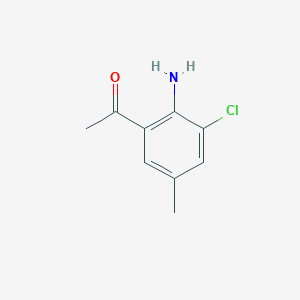
1-(2-Amino-3-chloro-5-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-chloro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone typically involves the reaction of chloroacetonitrile with 2-methyl-4-methoxybenzenamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the substituent introduced, such as ethers or amines.
Applications De Recherche Scientifique
1-(2-Amino-3-chloro-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-chloro-5-methylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom and methyl group can influence the compound’s hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-methylphenyl)ethanone: Similar structure but lacks the amino group.
2-Methylacetophenone: Lacks both the amino and chlorine groups.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of an amino group.
Uniqueness: 1-(2-Amino-3-chloro-5-methylphenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the amino group allows for hydrogen bonding, while the chlorine atom and methyl group contribute to its reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(2-amino-3-chloro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,11H2,1-2H3 |
Clé InChI |
ZWDGLCARGLGEPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


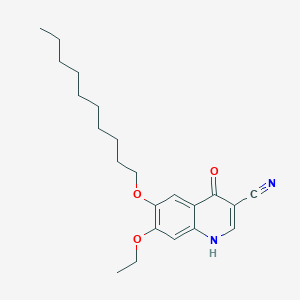
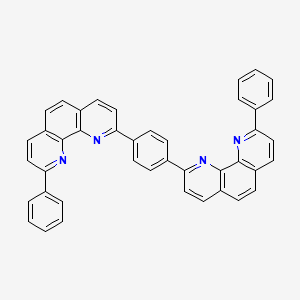



![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
methanone](/img/structure/B13936628.png)
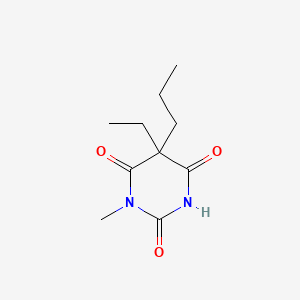
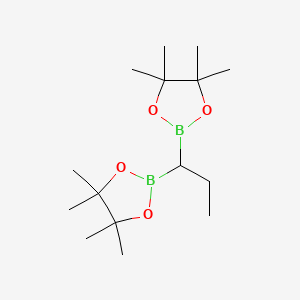


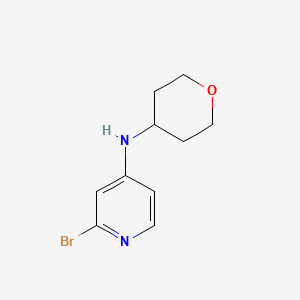
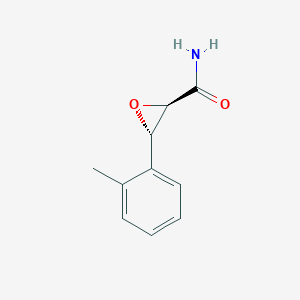
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
